molecular formula C17H15NO3 B14170303 5-Methoxy-2-methyl-1-phenylindole-3-carboxylic acid CAS No. 19616-08-1

5-Methoxy-2-methyl-1-phenylindole-3-carboxylic acid

Cat. No.: B14170303
CAS No.: 19616-08-1
M. Wt: 281.30 g/mol
InChI Key: ZIPZPELKAMHRTM-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-1-phenylindole-3-carboxylic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-methyl-1-phenylindole-3-carboxylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a well-established method for constructing indole rings . This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core. For this specific compound, methoxy and methyl substituents are introduced through appropriate starting materials and reaction conditions.

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms . These methods ensure consistent production quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methyl-1-phenylindole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions result in various substituted indole derivatives .

Scientific Research Applications

5-Methoxy-2-methyl-1-phenylindole-3-carboxylic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It finds applications in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methyl-1-phenylindole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-methyl-1-phenylindole-3-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups, which confer distinct chemical and biological properties. These functional groups enhance its versatility in various applications, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

19616-08-1

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

5-methoxy-2-methyl-1-phenylindole-3-carboxylic acid

InChI

InChI=1S/C17H15NO3/c1-11-16(17(19)20)14-10-13(21-2)8-9-15(14)18(11)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,19,20)

InChI Key

ZIPZPELKAMHRTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C3=CC=CC=C3)C=CC(=C2)OC)C(=O)O

solubility

38.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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